molecular formula C15H14F3NO2S B265828 N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B265828
M. Wt: 329.3 g/mol
InChI Key: RGKQCTIRYOUJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as DMTB, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce the severity of certain diseases, including arthritis.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the study of N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide. One potential direction is the development of novel this compound derivatives with improved properties for various applications. Another direction is the study of the mechanism of action of this compound to better understand its potential therapeutic effects. Additionally, the use of this compound as a building block for the synthesis of novel materials could lead to the development of new materials with unique properties.

Synthesis Methods

N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using various methods, including the reaction between 2,6-dimethylaniline and 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction between 2,6-dimethylaniline and 3-(trifluoromethyl)benzenesulfonyl isocyanate. Both methods yield high purity this compound.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of various compounds.

properties

Molecular Formula

C15H14F3NO2S

Molecular Weight

329.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C15H14F3NO2S/c1-10-5-3-6-11(2)14(10)19-22(20,21)13-8-4-7-12(9-13)15(16,17)18/h3-9,19H,1-2H3

InChI Key

RGKQCTIRYOUJAG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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